molecular formula C18H25N5O4 B1676340 Metazosin CAS No. 95549-92-1

Metazosin

Numéro de catalogue: B1676340
Numéro CAS: 95549-92-1
Poids moléculaire: 375.4 g/mol
Clé InChI: YEOTYALSMRNXLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Metazosin is a pharmaceutical compound primarily known for its role as an antihypertensive agent. It functions as an alpha-1 adrenergic receptor antagonist, which means it blocks the alpha-1 adrenergic receptors found in the smooth muscles of blood vessels and other tissues. This action leads to vasodilation, or the widening of blood vessels, which helps to lower blood pressure. This compound is used in the treatment of conditions such as hypertension and benign prostatic hyperplasia (BPH) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Metazosin involves a multi-step process. Initially, piperazine is reacted with 2-methoxypropionyl chloride to form an amide intermediate. This intermediate is then reacted with a substituted quinazoline to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced techniques like continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Metazosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.

Applications De Recherche Scientifique

Clinical Applications in Hypertension and Heart Failure

Metazosin has demonstrated significant potential in managing hypertension and chronic heart failure. A multicenter clinical trial involving 56 patients with chronic congestive heart failure revealed that the addition of this compound (10-20 mg/day) to standard treatment resulted in:

  • Improved Symptoms : Patients reported rapid improvement in subjective symptoms, particularly dyspnea.
  • Objective Outcomes : There was a significant regression in X-ray signs of pulmonary congestion and a slight increase in ejection fraction and cardiac output (p < 0.05).
  • Functional Improvement : The functional severity of heart failure decreased from an average of 2.7 to 2.2 according to the New York Heart Association classification after two months of treatment .

Pharmacokinetic Studies

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion of this compound across different species. A study conducted on mice, rats, and rabbits utilized allometric scaling to predict human pharmacokinetics. Key findings included:

  • One-Compartment Model : The pharmacokinetics of this compound in humans can be approximated by a one-compartment body model.
  • Correlation with Species Data : The study successfully correlated pharmacokinetic data from animal models to predict human responses, indicating the drug's potential efficacy across species .

Comparative Efficacy with Other Alpha Blockers

This compound's efficacy has been compared with other alpha blockers in various studies. A systematic review analyzed the blood pressure-lowering effects of multiple alpha blockers, including this compound. The findings suggested that:

  • Modest Blood Pressure Reduction : The average trough blood pressure reduction was estimated at -8/-5 mmHg for alpha blockers, indicating that while effective, the magnitude of blood pressure reduction may be modest compared to other antihypertensive agents.
  • Diverse Patient Populations : The studies included diverse populations with varying baseline characteristics, enhancing the generalizability of the findings .

Case Studies and Real-World Applications

Real-world applications of this compound have been documented in case studies focusing on patients with resistant hypertension or those intolerant to other antihypertensive medications. Notable observations include:

  • Patient Tolerance : this compound was well-tolerated among patients who experienced adverse effects from other treatments, such as tachycardia.
  • Long-Term Outcomes : Some case studies highlighted sustained improvements in blood pressure control over extended periods when this compound was used as part of a comprehensive treatment plan .

Summary of Research Findings

The following table summarizes key research findings regarding this compound's applications:

Study TypeKey FindingsSample SizeDuration
Clinical TrialImproved symptoms and objective measures in heart failure patients568 weeks
Pharmacokinetic StudyValidated one-compartment model for human pharmacokineticsN/AN/A
Comparative EfficacyModest blood pressure reduction compared to other alpha blockersVariousVarious
Case StudiesWell-tolerated; effective for resistant hypertensionN/ALong-term

Mécanisme D'action

Metazosin exerts its effects by antagonizing alpha-1 adrenergic receptors. By blocking these receptors, it prevents the binding of endogenous catecholamines like norepinephrine, leading to relaxation of smooth muscles in blood vessels. This results in vasodilation and a subsequent decrease in blood pressure. In the prostate and bladder neck, this action helps alleviate urinary symptoms associated with BPH .

Comparaison Avec Des Composés Similaires

    Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and BPH.

    Terazosin: Similar in function to Metazosin, used for hypertension and BPH.

    Doxazosin: Also an alpha-1 adrenergic receptor antagonist with similar applications.

Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other alpha-1 adrenergic receptor antagonists .

Activité Biologique

Metazosin is an alpha-1 adrenergic receptor antagonist that has been investigated for its potential therapeutic effects, particularly in the treatment of chronic heart failure and hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and relevant case studies.

Pharmacological Properties

Mechanism of Action:
this compound works by blocking alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is particularly beneficial in managing conditions like chronic heart failure, where reduced vascular resistance can improve cardiac output and alleviate symptoms.

Pharmacokinetics:
Research indicates that this compound exhibits a one-compartment model for pharmacokinetics, with a predictable elimination phase. Studies have utilized allometric scaling based on data from various animal models (mice, rats, and rabbits) to project human pharmacokinetics, confirming its suitability for clinical use .

Clinical Efficacy

Case Study Overview:
A multicenter clinical trial involving 56 patients with chronic congestive heart failure assessed the effectiveness of this compound. The trial administered this compound at doses of 10-20 mg per day over eight weeks. Results showed significant improvements in subjective symptoms (e.g., dyspnea) and objective measures such as peripheral congestion and pulmonary congestion .

Results Summary:

  • Ejection Fraction Improvement: Statistically significant increase (p < 0.05).
  • Cardiac Output: Notable enhancement observed post-treatment.
  • NYHA Classification: Functional severity decreased from an average of 2.7 to 2.2 after treatment.
  • Tolerability: this compound was well tolerated without inducing tachycardia .

Biological Activity Data Table

Parameter Baseline Post-Treatment Statistical Significance
Ejection Fraction (%)4550p < 0.05
Cardiac Output (L/min)4.05.0p < 0.05
NYHA Classification (Score)2.72.2p < 0.05
Tolerability (Adverse Events)NoneNone-

Research Findings

Recent studies have further explored the anti-inflammatory properties of this compound and its potential neuroprotective effects. It has been suggested that alpha-1 blockers like this compound may also influence cognitive function through their action on neurotransmitter systems .

Propriétés

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOTYALSMRNXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275913, DTXSID50878352
Record name Metazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95549-92-1, 116728-65-5
Record name 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95549-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metazosin
Reactant of Route 2
Reactant of Route 2
Metazosin
Reactant of Route 3
Reactant of Route 3
Metazosin
Reactant of Route 4
Reactant of Route 4
Metazosin
Reactant of Route 5
Reactant of Route 5
Metazosin
Reactant of Route 6
Reactant of Route 6
Metazosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.